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Introduction
This document provides detailed application notes and protocols for the fluorescent labeling of

nucleic acids using Sulfo-Cyanine7 (Sulfo-Cy7) alkyne. Sulfo-Cy7 is a near-infrared (NIR)

fluorescent dye with high photostability and excellent water solubility, making it an ideal

candidate for in vivo imaging and other biological applications where deep tissue penetration

and minimal background fluorescence are required.[1][2] The labeling strategy is based on the

highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC),

commonly known as "click chemistry".[3][4] This reaction forms a stable triazole linkage

between the alkyne group on the Sulfo-Cy7 dye and an azide-modified nucleic acid (DNA or

RNA).[4][5]

The sulfonated nature of Sulfo-Cy7 enhances its water solubility, which is advantageous for

labeling sensitive biomolecules like nucleic acids in aqueous environments.[6][7] This protocol

is designed for researchers in molecular biology, drug development, and diagnostics who

require robust and efficient methods for fluorescently labeling oligonucleotides, DNA, and RNA

for a variety of downstream applications, including fluorescence microscopy, flow cytometry, in

situ hybridization, and in vivo imaging.[1][8]

Data Presentation
Table 1: Spectral Properties of Sulfo-Cyanine7

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1193678?utm_src=pdf-interest
https://www.tandfonline.com/doi/full/10.2144/000114627
https://www.researchgate.net/figure/Unbiased-determination-of-labeling-efficiency-Simulated-2-plex-Exchange-PAINT-image-of_fig1_380071185
https://static.igem.wiki/teams/5977/2025notebook/protocol-10-copper-mediated-azide-alkyne-click-chemistry-benchling.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10496409/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10496409/
https://www.lumiprobe.com/p/sulfo-cy75-alkyne
https://www.lumiprobe.com/p/sulfo-cy7-alkyne
https://probes.bocsci.com/resources/cyanine-dyes-for-rna-labeling.html
https://www.tandfonline.com/doi/full/10.2144/000114627
https://www.glenresearch.com/reports/gr22-12
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Excitation Maximum (λex) ~750 nm [1][8]

Emission Maximum (λem) ~773 nm [1][8]

Molar Extinction Coefficient (ε) >150,000 cm⁻¹M⁻¹ [9]

Stokes Shift ~23 nm [1]

Table 2: Recommended Reagent Concentrations for
CuAAC Labeling of Nucleic Acids

Reagent
Stock Solution
Concentration

Final
Concentration in
Reaction

Molar Excess
(relative to nucleic
acid)

Azide-Modified

Nucleic Acid
Varies 20 - 200 µM 1x

Sulfo-Cyanine7

Alkyne
10 mM in DMSO

1.5x the nucleic acid

concentration
1.5 - 5x[8][10]

Copper(II) Sulfate

(CuSO₄)
20 mM in water 0.1 - 2 mM Varies

Ligand (TBTA or

THPTA)

50 mM in

DMSO/water
0.5 - 10 mM

5x (relative to CuSO₄)

[11]

Sodium Ascorbate
100 mM in water

(freshly prepared)
5 - 10 mM Varies

Experimental Protocols
Protocol 1: Preparation of Reagents

Azide-Modified Nucleic Acid: Dissolve the azide-modified oligonucleotide, DNA, or RNA in

nuclease-free water to a desired stock concentration (e.g., 1 mM).

Sulfo-Cyanine7 Alkyne: Prepare a 10 mM stock solution of Sulfo-Cyanine7 alkyne in

anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.
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[12]

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution of CuSO₄ in nuclease-free

water.

Ligand (THPTA): Prepare a 50 mM stock solution of Tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA) in nuclease-free water. THPTA is a water-

soluble ligand that stabilizes the Cu(I) catalyst and protects nucleic acids from degradation.

[13]

Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free

water. This solution must be prepared fresh for each experiment as it is prone to oxidation.[9]

Protocol 2: CuAAC Labeling of Azide-Modified Nucleic
Acids
This protocol is a general guideline and may require optimization for specific nucleic acid

sequences and applications.

In a sterile, nuclease-free microcentrifuge tube, combine the following reagents in the order

listed:

Nuclease-free water to bring the final reaction volume to 100 µL.

10 µL of 1 M buffer (e.g., potassium phosphate, pH 7.5).

Azide-modified nucleic acid to a final concentration of 100 µM.

Sulfo-Cyanine7 alkyne stock solution to a final concentration of 200 µM (2-fold molar

excess).

Vortex the mixture gently.

In a separate tube, prepare the catalyst premix by combining:

5 µL of 20 mM CuSO₄.

25 µL of 50 mM THPTA.
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Vortex the catalyst premix and add it to the reaction mixture containing the nucleic acid and

dye.

To initiate the click reaction, add 10 µL of freshly prepared 100 mM sodium ascorbate to the

reaction mixture.

Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected

from light. For sensitive nucleic acids, the reaction can be performed at 4°C overnight.

After the incubation, the labeled nucleic acid is ready for purification.

Protocol 3: Purification of Labeled Nucleic Acids
It is crucial to remove the unreacted Sulfo-Cyanine7 alkyne and copper catalyst from the

labeled nucleic acid. Several methods can be employed for purification:

Method A: Ethanol Precipitation (for longer nucleic acids)

Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

Add 2.5-3 volumes of ice-cold absolute ethanol.

Mix thoroughly and incubate at -20°C for at least 1 hour.

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

Carefully decant the supernatant.

Wash the pellet with 70% ethanol and centrifuge again.

Air-dry the pellet and resuspend it in a suitable nuclease-free buffer.

Method B: Size-Exclusion Chromatography (for oligonucleotides)

Use a pre-packed size-exclusion column (e.g., Sephadex G-25) suitable for oligonucleotide

purification.

Equilibrate the column with a nuclease-free buffer of your choice.
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Load the reaction mixture onto the column.

Elute the labeled oligonucleotide according to the manufacturer's instructions. The labeled

nucleic acid will elute in the void volume, while the smaller dye molecules and salts will be

retained.

Method C: Phase Extraction with n-Butanol

This method is effective for removing hydrophobic unreacted dyes.[14]

Add an equal volume of water-saturated n-butanol to the reaction mixture.

Vortex vigorously for 10-20 seconds.

Centrifuge at high speed for 1 minute to separate the phases.

The unreacted dye will partition into the upper organic phase (n-butanol), while the labeled

nucleic acid remains in the lower aqueous phase.

Carefully remove and discard the upper organic phase.

Repeat the extraction 2-3 times to ensure complete removal of the unreacted dye.

Protocol 4: Quantification of Labeling Efficiency
The degree of labeling (DOL), which represents the average number of dye molecules per

nucleic acid, can be determined spectrophotometrically.

Measure the absorbance of the purified, labeled nucleic acid at 260 nm (for the nucleic acid)

and at the excitation maximum of Sulfo-Cy7 (~750 nm).

Calculate the concentration of the nucleic acid using its molar extinction coefficient at 260

nm.

Calculate the concentration of the dye using the molar extinction coefficient of Sulfo-Cy7 at

~750 nm (>150,000 cm⁻¹M⁻¹). Note that the dye's absorbance at 260 nm will contribute to

the total A260 reading. A correction factor should be applied:
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Corrected A260 = A260 - (A750 x CF260), where CF260 is the correction factor for the

dye's absorbance at 260 nm.

The Degree of Labeling (DOL) is calculated as:

DOL = (Molar concentration of dye) / (Molar concentration of nucleic acid)
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Click to download full resolution via product page

Caption: Experimental workflow for labeling nucleic acids.
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Caption: Copper-catalyzed azide-alkyne cycloaddition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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